Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
BMK ethyl glycidate is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications.
BMK ethyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
BMK ethyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
41232-97-7
VCID:
VC21252411
InChI:
InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3
SMILES:
CCOC(=O)C1(C(O1)C2=CC=CC=C2)C
Molecular Formula:
C12H14O3
Molecular Weight:
206.24 g/mol
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
CAS No.: 41232-97-7
Cat. No.: VC21252411
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | BMK ethyl glycidate is an analytical reference standard categorized as a precursor in the synthesis of phenylacetone. This product is intended for research and forensic applications. BMK ethyl glycidate is an analytical reference standard that is categorized as a precursor to phenylacetone. Phenylacetone has been used as a precursor in the illicit synthesis of methamphetamine and amphetamine and is classified as a schedule II controlled substance in the United States. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 41232-97-7 |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | ethyl 2-methyl-3-phenyloxirane-2-carboxylate |
| Standard InChI | InChI=1S/C12H14O3/c1-3-14-11(13)12(2)10(15-12)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |
| Standard InChI Key | PTJLNEHAZVPEFQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(C(O1)C2=CC=CC=C2)C |
| Canonical SMILES | CCOC(=O)C1(C(O1)C2=CC=CC=C2)C |
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